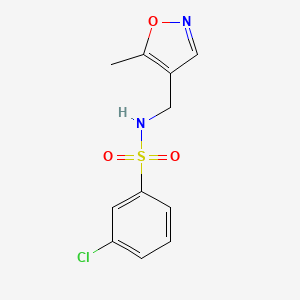
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . This compound is related to other compounds that have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 5-methylisoxazole-3-carboxamide can be degraded to 5-methylisoxazole-3-amine under the action of sodium hypochlorite, then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole, which can be hydrolyzed under alkaline conditions to obtain 3-(p-aminobenzenesulfonamido)-5-methylisoxazole .Molecular Structure Analysis
The molecular structure of “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” is likely to be influenced by the substituents on the isoxazole ring. For instance, the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Chemical Reactions Analysis
The chemical reactions involving “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” are likely to be influenced by the substituents on the isoxazole ring. For instance, the presence of DMSO can disrupt amide-amide interactions, leading to the formation of different forms of the compound .Scientific Research Applications
Isoxazole Synthesis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” contains an isoxazole ring, which is of significant interest in the field of drug discovery . The synthesis of isoxazoles, including those containing the 5-methylisoxazol-4-yl group, is an active area of research .
Development of Eco-friendly Synthetic Strategies
The synthesis of isoxazoles often involves metal-catalyzed reactions, which can have drawbacks such as high costs, toxicity, and difficulty in separation from reaction mixtures . The compound “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” could potentially be used in the development of alternate, eco-friendly synthetic routes .
Anticancer Research
Isoxazole derivatives, including those similar to “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide”, have shown potential as anticancer agents . For example, the cytotoxic effect of certain 3,4,5-trisubstituted isoxazoles has been observed in studies .
Antifungal Activities
Some isoxazole derivatives have demonstrated in vitro antifungal activities . For instance, a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for their antifungal activities .
Analgesic and Anti-inflammatory Applications
Isoxazole derivatives have been studied for their potential as analgesics and anti-inflammatory agents . The compound “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” could potentially be used in the development of such drugs .
Antiviral Research
Isoxazole derivatives have also been explored for their antiviral properties . The compound “3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide” could potentially contribute to this field of research .
Future Directions
Mechanism of Action
Target of Action
The chemical diversity of isoxazole allows it to bind to various biological targets .
Mode of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
The wide range of biological activities exhibited by isoxazole derivatives suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other solvents can significantly impact its bioavailability .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the presence of solvents can disrupt certain interactions and lead to the formation of different forms of a compound .
properties
IUPAC Name |
3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-3-10(12)5-11/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZOXYILATHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

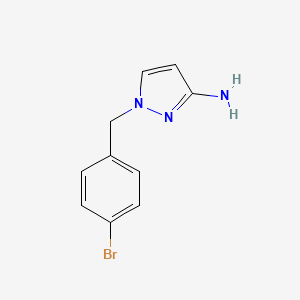

![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)
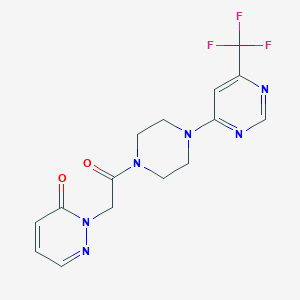
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)


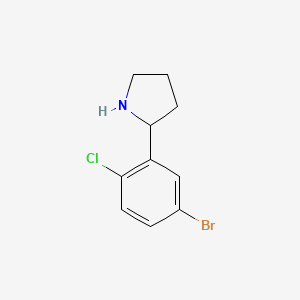
![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

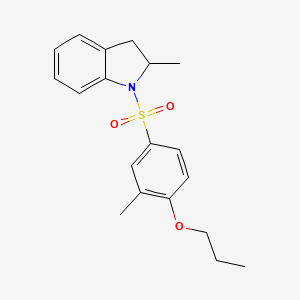

![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)